molecular formula C4H4BrNS B1441040 3-Bromo-4-methyl-isothiazole CAS No. 1174132-75-2

3-Bromo-4-methyl-isothiazole

Cat. No.: B1441040
CAS No.: 1174132-75-2
M. Wt: 178.05 g/mol
InChI Key: WPCSBZGLVJFKPP-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-isothiazole is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are commonly used in the synthesis of various biologically active molecules. The presence of a bromine atom at the 3-position and a methyl group at the 4-position makes this compound particularly interesting for chemical research and industrial applications.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-methyl-isothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with thiol-containing compounds such as glutathione and cysteine, forming disulfide derivatives that impair key cellular functions . Additionally, this compound can act as an antimicrobial agent by disrupting the function of microbial enzymes and proteins .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to inhibit cellular growth and induce cell death in various cell types. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, leading to reduced energy production and triggering autophagy and apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. One notable mechanism is the inhibition of GAPDH, which disrupts glycolytic flux and energy production in cells . Additionally, this compound can form covalent bonds with thiol groups in proteins, leading to the formation of disulfide bridges and altering protein structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cellular growth and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of GAPDH affects the glycolytic pathway, leading to altered energy production and metabolic intermediates . Additionally, this compound can influence the metabolism of sulfur-containing compounds, impacting cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, its interaction with thiol-containing proteins can lead to its accumulation in the cytoplasm and mitochondria .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that this compound can localize to the cytoplasm, mitochondria, and other organelles, where it exerts its biochemical effects . Its interaction with mitochondrial proteins, for example, can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-isothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-4-methyl-1,2-dithiolium chloride with ammonia or primary amines under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methyl-isothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the isothiazole ring can lead to the formation of dihydroisothiazoles.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Formation of 3-substituted-4-methyl-isothiazoles.

    Oxidation Reactions: Formation of this compound sulfoxides or sulfones.

    Reduction Reactions: Formation of 3-bromo-4-methyl-dihydroisothiazoles.

Scientific Research Applications

3-Bromo-4-methyl-isothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

    3-Bromo-5-methyl-isothiazole: Similar structure with a methyl group at the 5-position instead of the 4-position.

    4-Methyl-isothiazole: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    3-Chloro-4-methyl-isothiazole: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness: 3-Bromo-4-methyl-isothiazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-4-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-7-6-4(3)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCSBZGLVJFKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696024
Record name 3-Bromo-4-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174132-75-2
Record name 3-Bromo-4-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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